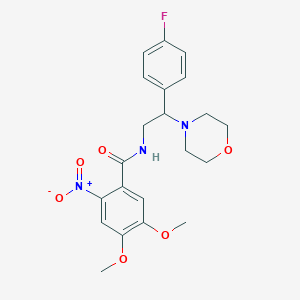

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVPKYNYJXCWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a morpholinoethyl moiety, suggests a range of biological activities. This article compiles and analyzes current research findings on its biological activity, providing insights into its pharmacological properties and potential applications in medicinal chemistry.

- Molecular Formula : C21H24FN3O6

- Molecular Weight : 433.4 g/mol

- CAS Number : 941896-70-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The nitrobenzamide moiety is known to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar nitrobenzamides can induce apoptosis in human cancer cells through the activation of specific signaling pathways.

- Case Study : A study on related nitrobenzamide compounds demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells, indicating potent anticancer activity.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. The presence of the fluorophenyl group may enhance its interaction with viral targets, making it a candidate for further investigation as an antiviral agent.

- Research Findings : In vitro studies have shown that related compounds exhibit inhibitory effects on viral replication, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral polymerases.

Neuroprotective Effects

The morpholinoethyl component of the compound may confer neuroprotective properties, which are critical in developing treatments for neurodegenerative diseases.

- Evidence : Preliminary studies have indicated that similar morpholinoethyl derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in treating conditions like Alzheimer's disease.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : It may trigger apoptotic pathways in malignant cells.

- Antioxidant Properties : The morpholinoethyl group might provide protective effects against oxidative damage in neuronal cells.

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | IC50/EC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Nitrobenzamides | Low µM | Induction of apoptosis |

| Antiviral | Fluorinated derivatives | Varies (e.g., EC50 = 175 µM) | Inhibition of viral polymerases |

| Neuroprotective | Morpholino derivatives | Not specified | Protection against oxidative stress |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations:

- Benzamide Core: The target compound shares a benzamide backbone with diflufenican, a known herbicide . However, diflufenican’s pyridinecarboxamide and trifluoromethyl groups confer distinct hydrophobic properties, whereas the target’s morpholinoethyl and nitro groups may enhance solubility and electrophilicity.

- Tautomerism : compounds exhibit thione-thiol tautomerism, which is absent in the target due to its rigid amide linkage . This difference may impact stability and binding kinetics.

Crystallographic and Conformational Analysis

Compounds in are isostructural with triclinic (P̄1) symmetry and planar molecular conformations, except for a perpendicular fluorophenyl group . By contrast, the target compound’s morpholinoethyl chain and nitro group may induce non-planar conformations, affecting crystal packing and solubility. For instance, the morpholine oxygen could participate in hydrogen bonding, a feature absent in ’s triazole-thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide?

- Methodology : Synthesis optimization involves selecting coupling reagents (e.g., DCC/HOBt for amide bond formation), solvent polarity, and reaction temperature. For example, catalyst-free one-pot reactions may improve yield by reducing side reactions . Characterization via IR, <sup>1</sup>H-NMR, and elemental analysis is critical to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodology : Use spectroscopic techniques such as <sup>1</sup>H-NMR (to confirm aromatic protons and morpholine ring integration) and IR (to verify nitro and amide functional groups). Elemental analysis ensures stoichiometric consistency. Cross-referencing with crystallographic data (e.g., SHELXL refinement) enhances validation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology : Fluorescence-based binding assays (e.g., measuring fluorescence intensity at λex 340 nm and λem 380 nm) can assess interactions with biological targets. pH and temperature stability studies (e.g., pH 5, 25°C) ensure assay reliability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, morpholine ring puckering and nitro group orientation can be confirmed via Hirshfeld surface analysis. Data collection at high resolution (e.g., <1.0 Å) minimizes refinement errors .

Q. What strategies address contradictory bioactivity results across different cell lines?

- Methodology : Conduct dose-response assays (e.g., IC50 determination) under standardized conditions (pH, temperature) to control variability. Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to validate target engagement. Data normalization to reference compounds (e.g., staurosporine for kinase inhibition) reduces experimental bias .

Q. How can researchers identify and characterize synthesis by-products?

- Methodology : High-resolution LC-MS coupled with tandem MS/MS fragments ions to detect impurities. Compare retention times and fragmentation patterns with synthetic intermediates. For example, unreacted 4-fluoroaniline or morpholine derivatives may appear as common by-products .

Data Analysis & Contradiction Resolution

Q. How to reconcile discrepancies in fluorescence intensity measurements across laboratories?

- Methodology : Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS) and instrument calibration (e.g., using quinine sulfate as a reference fluorophore). Control for photobleaching by limiting exposure time and using fresh samples .

Q. What computational tools predict the compound’s binding affinity to novel targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures identifies potential binding pockets. Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with SAR studies of morpholine-containing analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.